molecular formula C14H11N3O6S B2968944 (3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone CAS No. 670248-04-1

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone

Cat. No.: B2968944
CAS No.: 670248-04-1
M. Wt: 349.32
InChI Key: IAQNMSQQMKJGHJ-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone is a synthetic chemical compound featuring a thiazolidinone core linked to 3,5-dinitrophenyl and furan-2-yl substituents. This structure places it within a class of heterocyclic compounds known for their significant potential in medicinal chemistry research. The thiazolidinone scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of the 3,5-dinitrophenyl moiety is a strategy of interest, as this particular substituent has been associated with potent biological activity in other heterocyclic systems, such as 1,3,4-oxadiazoles, where it contributes to effective antimycobacterial effects . Furthermore, the furan-2-yl group is a common heterocyclic component found in bioactive molecules, enhancing the molecular diversity and research applicability of this compound. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening against various biological targets. Its structure makes it particularly relevant for projects investigating new antibacterial agents or exploring structure-activity relationships (SAR) in heterocyclic chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,5-dinitrophenyl)-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S/c18-13(15-3-5-24-14(15)12-2-1-4-23-12)9-6-10(16(19)20)8-11(7-9)17(21)22/h1-2,4,6-8,14H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQNMSQQMKJGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The primary steps include the formation of the thiazolidine ring and the introduction of the dinitrophenyl group. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study by Sachdeva et al. (2024), the compound was tested against various bacterial strains, showing notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis14
Escherichia coli10

Analgesic Activity

The analgesic potential of this compound has also been studied. In animal models, it demonstrated significant pain relief comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways, likely through interaction with opioid receptors .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells was highlighted in research conducted by Zhuang et al. (2013) .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Sachdeva et al. evaluated the antimicrobial efficacy of various derivatives of thiazolidine compounds, including this compound. The study utilized disk diffusion methods and determined that modifications to the furan and thiazolidine moieties significantly affected antimicrobial activity .

Case Study 2: Analgesic Properties

A study conducted on rodents assessed the analgesic effects of the compound using the hot plate test. Results indicated that doses of 50 mg/kg produced a significant increase in pain threshold compared to control groups, suggesting a promising avenue for further research into its use as an analgesic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituents:

  • 3,5-Dinitrophenyl group: This electron-deficient aromatic system contrasts with hydroxyphenyl or aminophenyl groups in analogues like Sivifene (CAS 2675-35-6), which contains a bis(4-hydroxyphenyl)methanone core linked to a 2,4-dinitrophenylhydrazone group .
  • Furan vs. Thiophene: Replacing the furan-2-yl group with thiophene (as in ’s thiophene-based methanones) alters electronic properties. Thiophene’s higher aromaticity may improve metabolic stability, whereas furan’s oxygen atom could enhance solubility .

Physicochemical Properties

Property (3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone Sivifene Thiophene Analogues
Molecular Weight ~395 g/mol (estimated) 394.34 g/mol ~350–400 g/mol (varies by substituent)
Key Functional Groups 3,5-Dinitrophenyl, thiazolidine, furan Bis(4-hydroxyphenyl), hydrazone Thiophene, pyrazole, cyano/ester
Solubility Likely low (due to nitro groups) Moderate (hydroxyl groups) Variable (ester groups improve solubility)
Stability High (nitro groups resist oxidation) Moderate (hydrazone hydrolysis risk) Depends on substituents

Pharmacological Potential

  • Sivifene: Used for treating cervical neoplasms, highlighting the therapeutic relevance of nitroaryl methanones .

Key Differentiators

  • Electron-Withdrawing vs.
  • Heterocycle Choice : Furan’s oxygen vs. thiophene’s sulfur influences metabolic pathways; furan derivatives may undergo faster oxidative degradation.

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